molecular formula C17H16FNO B5701036 N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide

N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide

Cat. No. B5701036
M. Wt: 269.31 g/mol
InChI Key: GWCQNZCFPCTZPF-DHZHZOJOSA-N
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Description

N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide, also known as FBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of acrylamides and has a molecular weight of 267.32 g/mol.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has also been found to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has also been found to have low toxicity and is well-tolerated by cells and animals. However, N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the research of N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide. One potential direction is the development of N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide-based therapies for cancer and other diseases. Another direction is the exploration of N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide's anti-microbial properties for the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through a multi-step process and has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has several advantages for lab experiments but also has some limitations. There are several future directions for the research of N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide, including the development of N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide-based therapies and the exploration of its anti-microbial properties.

Synthesis Methods

N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzylamine with 4-methylphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide.

Scientific Research Applications

N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. N-(4-fluorobenzyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. It has also been found to possess anti-microbial properties against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-13-2-4-14(5-3-13)8-11-17(20)19-12-15-6-9-16(18)10-7-15/h2-11H,12H2,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCQNZCFPCTZPF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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